N-(4-iodophenyl)methanesulfonamide
Overview
Description
“N-(4-iodophenyl)methanesulfonamide” is a chemical compound with the molecular formula C7H8INO2S . It has a molecular weight of 297.12 and is typically in the form of a powder .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI code: 1S/C7H8INO2S/c1-12(10,11)9-7-4-2-6(8)3-5-7/h2-5,9H,1H3 . This indicates that the molecule consists of a sulfonamide group attached to an iodophenyl group.Physical and Chemical Properties Analysis
“this compound” is a powder with a melting point of 128-130°C . and is stored at a temperature of 4°C .Scientific Research Applications
Synthesis of Heteroaromatic Compounds
N-(4-iodophenyl)methanesulfonamide is utilized in the synthesis of condensed heteroaromatic ring systems. For instance, it reacts with terminal acetylenes in the presence of dichlorobis(triphenylphosphine)palladium to yield 1-methylsulfonyl-indoles with various functional groups at the 2-position. These compounds have applications in the development of pharmaceuticals and advanced materials (Sakamoto et al., 1988).
Cross-Coupling Reactions
The compound is used in Sonogashira cross-coupling reactions. For example, it was involved in the synthesis of N-(2-phenoxy-4-(3-phenoxyprop-1-ynyl)phenyl) methanesulfonamide, a process that is important in the preparation of various organic molecules, including pharmaceuticals and agrochemicals (Durgadas et al., 2012).
Chemoselective N-Acylation Reagents
This compound derivatives are developed for use as N-acylation reagents with good chemoselectivity. These reagents are significant in organic synthesis, especially in the selective introduction of acyl groups into molecules (Kondo et al., 2000).
Ligand-Free Catalysis in Water
This compound is involved in ligand-free copper(I)-oxide-catalyzed cross-coupling reactions in water, demonstrating an eco-friendly approach in the synthesis of N-arylated methanesulfonamides. Such methodologies are gaining attention due to their environmental and economic benefits (Tan et al., 2014).
Molecular Conformation and Spectroscopic Studies
This compound derivatives are subjects of computational and spectroscopic studies to understand their molecular conformation and properties. These studies are crucial for designing molecules with desired physical and chemical properties (Karabacak et al., 2010).
Structural Analysis of Derivatives
The structural study of this compound derivatives, such as nimesulidetriazole derivatives, is conducted using X-ray powder diffraction. Understanding the crystal structure of these derivatives is essential for pharmaceutical development and material science applications (Dey et al., 2015).
Mechanism of Action
While the specific mechanism of action for “N-(4-iodophenyl)methanesulfonamide” is not available, sulfonamides in general are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase, allowing them to play a role in treating a diverse range of disease states .
Safety and Hazards
The compound is associated with several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and ensuring adequate ventilation .
Future Directions
While specific future directions for “N-(4-iodophenyl)methanesulfonamide” are not available, research into sulfonamides continues to be an active field due to their wide range of pharmacological activities . The development of new sulfonamide derivatives and the exploration of their potential therapeutic applications are likely areas of future research .
Properties
IUPAC Name |
N-(4-iodophenyl)methanesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8INO2S/c1-12(10,11)9-7-4-2-6(8)3-5-7/h2-5,9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SREMDYGUGILBIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8INO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50356887 | |
Record name | N-(4-iodophenyl)methanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50356887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102294-59-7 | |
Record name | N-(4-iodophenyl)methanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50356887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(4-iodophenyl)methanesulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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